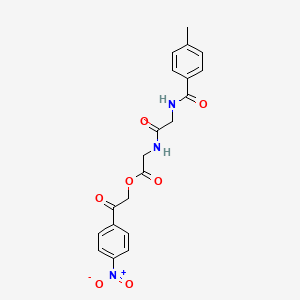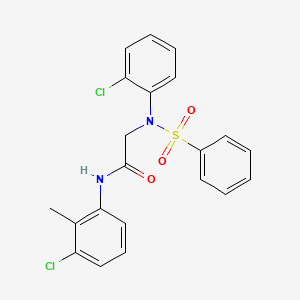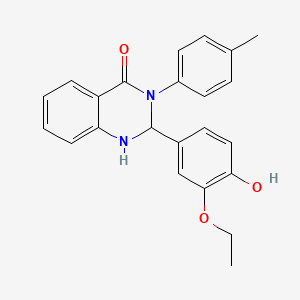![molecular formula C13H21Cl2NO B4932589 N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, also known as Clenbuterol, is a beta-2 adrenergic agonist drug that is primarily used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol is also used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.
Wirkmechanismus
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride works by binding to beta-2 adrenergic receptors in the body, which are primarily located in the lungs and bronchial tubes. This binding activates a signaling pathway that leads to the relaxation of smooth muscle in the airways, resulting in improved breathing. This compound also has anabolic effects on skeletal muscle, which can lead to increased muscle mass and strength.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It can increase protein synthesis in skeletal muscle, which can lead to increased muscle mass and strength. This compound has also been shown to reduce body fat by increasing lipolysis, the breakdown of stored fat. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the lungs and airways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has well-established methods for analysis. This compound is also readily available from commercial sources. However, there are limitations to the use of this compound in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between different animal models. Additionally, this compound has been shown to have potential side effects, such as tachycardia and tremors, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, further research is needed to better understand the species-specific effects of this compound and how these effects may differ between different animal models. There is also interest in developing new beta-2 adrenergic agonists that have fewer side effects than this compound. Finally, there is a need for further research on the potential long-term effects of this compound use on human health.
Synthesemethoden
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride is synthesized by reacting 4-amino-3,5-dichloroacetophenone with 2-(2-chloro-4-methylphenoxy)ethanol in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride. The synthesis method of this compound is well-established and has been described in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride has been extensively studied for its potential therapeutic applications in respiratory disorders such as asthma and COPD. It has been shown to have bronchodilator effects, which can help to improve breathing in patients with these conditions. This compound has also been investigated for its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, this compound has been used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-10-5-6-12(11(14)9-10)16-8-7-15-13(2,3)4;/h5-6,9,15H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXKQXXRALMGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC(C)(C)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4932509.png)


![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4932528.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4932532.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4932556.png)
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
